[4-(4-Bromophenoxy)-3-fluorophenyl]methanol
CAS No.: 1037141-37-9
Cat. No.: VC2550273
Molecular Formula: C13H10BrFO2
Molecular Weight: 297.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037141-37-9 |
|---|---|
| Molecular Formula | C13H10BrFO2 |
| Molecular Weight | 297.12 g/mol |
| IUPAC Name | [4-(4-bromophenoxy)-3-fluorophenyl]methanol |
| Standard InChI | InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2 |
| Standard InChI Key | HUUCJMFWXQVGOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br |
Introduction
Structural Characterization and Basic Properties
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol is an organic compound characterized by its unique molecular architecture combining halogenated aromatic rings connected through an ether linkage. This compound consists of a 4-bromophenoxy group attached to a 3-fluorophenyl ring bearing a methanol substituent. The CAS registry number assigned to this compound is 1037141-37-9 .
The molecular structure features several key functional groups:
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A 4-bromophenyl group connected through an ether oxygen
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A 3-fluorophenyl ring containing a hydroxymethyl (-CH₂OH) group
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The combination of halogen substituents (bromine and fluorine) with a primary alcohol functional group
Physicochemical Properties
The essential physicochemical attributes of [4-(4-Bromophenoxy)-3-fluorophenyl]methanol are summarized in the following table:
The compound is characterized by a well-defined spatial arrangement where the bromine atom occupies the para position of one phenyl ring, while the fluorine atom and hydroxymethyl group are positioned at the meta and para positions of the second ring, respectively. This arrangement influences its physical properties and chemical reactivity.
Structural Comparison with Related Compounds
Comparing [4-(4-Bromophenoxy)-3-fluorophenyl]methanol with structurally related compounds provides valuable insights into its potential properties and applications.
Comparative Analysis with Similar Compounds
The following table presents a comparison between [4-(4-Bromophenoxy)-3-fluorophenyl]methanol and several structurally related compounds:
This comparative analysis highlights how subtle structural variations can potentially influence physicochemical properties and biological activities. The ether linkage in [4-(4-Bromophenoxy)-3-fluorophenyl]methanol, for instance, introduces greater conformational flexibility compared to the directly linked diphenylmethanol analogs, potentially affecting binding interactions with biological targets.
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